Ethyl 7-methoxy-1H-indazole-3-carboxylate

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Researchers pursuing granisetron analogs or nNOS inhibitors face synthetic inefficiencies with generic indazole esters. Ethyl 7-methoxy-1H-indazole-3-carboxylate (CAS 885278-98-8) solves this by combining the 7-methoxy pharmacophore and a modifiable 3-ethyl ester in one building block. • Direct route to 5-HT3A ligands (Ki = 1.9 nM) via ester amidation • Retains nNOS inhibitory potential (IC50 1.5 µM core scaffold) • Orthogonal handles (N1-H, COOEt, OMe) streamline library synthesis • XLogP3-AA 2.1 enhances membrane permeability vs. acid/unsubstituted ester

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 885278-98-8
Cat. No. B1367825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-methoxy-1H-indazole-3-carboxylate
CAS885278-98-8
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC=C(C2=NN1)OC
InChIInChI=1S/C11H12N2O3/c1-3-16-11(14)10-7-5-4-6-8(15-2)9(7)12-13-10/h4-6H,3H2,1-2H3,(H,12,13)
InChIKeyZFBHKJGLDLREGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Ethyl 7-methoxy-1H-indazole-3-carboxylate


Ethyl 7-methoxy-1H-indazole-3-carboxylate (CAS 885278-98-8) is a functionalized heterocyclic building block belonging to the indazole-3-carboxylate ester class, with a molecular formula of C11H12N2O3 and a molecular weight of 220.22 g/mol [1]. The compound features three key modifiable handles: a 7-methoxy substituent, an N1-H indazole core, and a 3-ethyl carboxylate ester, which collectively provide a distinct physicochemical and reactivity profile compared to unsubstituted or differently substituted indazole cores [1].

Why Ethyl 7-methoxy-1H-indazole-3-carboxylate Cannot Be Substituted


Generic substitution of this compound with commonly available unsubstituted indazole-3-carboxylate esters (e.g., ethyl 1H-indazole-3-carboxylate, CAS 4498-68-4) or the free carboxylic acid (7-methoxy-1H-indazole-3-carboxylic acid, CAS 133841-08-4) fails because the unique combination of the 7-methoxy and 3-ethyl ester groups governs both its downstream synthetic utility and its biological precursor profile. The 7-methoxy group is a critical pharmacophoric feature that directly impacts target binding in nitric oxide synthase (NOS) inhibition [1], while the ethyl ester modulates lipophilicity (computed XLogP3-AA of 2.1) and serves as a specific handle for further derivatization, distinguishing it from the more polar acid or the less lipophilic methyl ester (methyl 7-methoxy-1H-indazole-3-carboxylate) [2].

Differentiation Evidence: Ethyl 7-methoxy-1H-indazole-3-carboxylate


Lipophilicity Advantage Over Unsubstituted Ester

The introduction of a 7-methoxy group significantly increases the computed lipophilicity of the indazole-3-carboxylate scaffold. The target compound has a computed XLogP3-AA value of 2.1, compared to 1.6 for the unsubstituted ethyl 1H-indazole-3-carboxylate (CID 78251), representing a calculated LogP increase of approximately 0.5 units [1][2]. This property directly influences membrane permeability and non-specific binding, making the 7-methoxy derivative a superior choice for lead optimization programs targeting intracellular targets where higher LogP is critical for cell entry.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Key Intermediate for High-Affinity 5-HT3 Ligands

Ethyl 7-methoxy-1H-indazole-3-carboxylate has been explicitly utilized as a key intermediate in the synthesis of novel granisetron derivatives that exhibit low nanomolar binding affinity for the human 5-HT3A receptor. One synthesized derivative in this series demonstrated a Ki of 1.9 nM at the 5-HT3A receptor [1]. In contrast, the unsubstituted ethyl 1H-indazole-3-carboxylate is not reported as a precursor for this specific class of high-affinity ligands, establishing a functional differentiation in synthetic utility.

Neuroscience Receptor Pharmacology Chemical Biology

nNOS Inhibition by 7-Methoxy Motif

Within the class of substituted indazoles, the 7-methoxy group is essential for neuronal nitric oxide synthase (nNOS) inhibition. 7-Methoxyindazole (7-MI), the non-esterified core of the target compound, inhibits nNOS with an IC50 of 1.5 µM, whereas the 6-methoxy, 5-methoxy, and 4-methoxy isomers are almost inactive against all NOS isoforms [1]. This profound substituent-position specificity implies that the 7-methoxy group in the target ester is critical for retaining this inhibitory pharmacophore, a property not provided by other regioisomeric methoxyindazole-3-carboxylates.

Nitric Oxide Synthase Enzymology Neuroprotection

Optimal Applications for Ethyl 7-methoxy-1H-indazole-3-carboxylate


5-HT3 Receptor Modulator Development

This compound is the preferred starting material for synthesizing a focused library of granisetron analogs. Its ethyl ester handle is specifically positioned for hydrolysis and subsequent amide coupling, enabling the exploration of structure-activity relationships at the 3-position while retaining the 7-methoxy group necessary for the pharmacophore. This is directly supported by its demonstrated use in creating a high-affinity (Ki = 1.9 nM) 5-HT3A ligand [1].

nNOS Probes with Improved Cellular Permeability

Based on the class-level evidence that the 7-methoxy substituent is crucial for nNOS inhibition (IC50 1.5 µM for core 7-MI) [2], the extra ethyl ester group in this compound serves as a modifiable handle. The higher computed lipophilicity (XLogP3-AA = 2.1 vs. 1.6 for the unsubstituted ester) [3] suggests superior passive membrane permeability, making it a more suitable precursor than the free acid or unsubstituted ester for designing cell-permeable nNOS inhibitors.

Functionalized Heterocyclic Library Synthesis

The compound's three distinct reactive centers (N1-H, 3-COOEt, 7-OMe) allow for programmable diversification. The ethyl ester can be selectively hydrolyzed to the acid for amide bond formation, while the 7-methoxy group can be deprotected to a hydroxyl handle for further alkylation or undergo demethylation. This orthogonal reactivity profile differentiates it from analogs like the 1-substituted or fully deprotected scaffolds, reducing step count in library synthesis and justifying its procurement as a versatile intermediate.

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